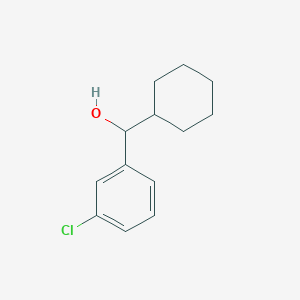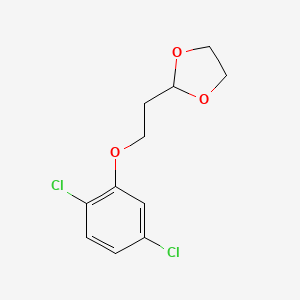
N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound features a methoxy group attached to a phenyl ring, which is connected to an ethylene diamine moiety with two methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine typically involves the reaction of 3-methoxyphenol with ethylene dichloride to form the corresponding ether, followed by the reaction with ethylenediamine and subsequent methylation.
Industrial Production Methods: In an industrial setting, this compound can be produced through a multi-step synthesis process involving the following steps:
Ethers Formation: Reacting 3-methoxyphenol with ethylene dichloride under controlled conditions to form the ether linkage.
Amination: The ether product is then reacted with ethylenediamine to introduce the amine groups.
Methylation: Finally, the amine groups are methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenyl ring to corresponding quinones or other oxidized products.
Reduction: Reduction reactions can reduce the nitro groups to amines.
Substitution: Substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It may serve as a probe in biological studies to understand molecular interactions.
Industry: Use in the production of advanced materials and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism by which N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and pathways.
Comparaison Avec Des Composés Similaires
N1-(2-(4-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine
N1-(2-(2-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine
Uniqueness: N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific arrangement of the methoxy group on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-15(2)9-7-14-8-10-17-13-6-4-5-12(11-13)16-3/h4-6,11,14H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERUBWUIDMYIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCOC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B7845687.png)
![2-[4-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B7845690.png)



![2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene](/img/structure/B7845733.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B7845735.png)
